6-Methylquinoline is an organic compound with the molecular formula C₁₀H₉N. It is classified as a methyl derivative of quinoline, a bicyclic aromatic compound containing a benzene ring fused to a pyridine ring. This compound appears as a clear pale yellow liquid or oil and is insoluble in water, with a boiling point of approximately 497.5°F (about 258.6°C) and a melting point of -8°F (-22.2°C) . Its molecular weight is 143.19 g/mol, and it has a vapor pressure of 3 mmHg at 75°F .
Currently, there is no scientific research readily available on the specific mechanism of action of 6-Methylquinoline in biological systems.
Research indicates that 6-Methylquinoline and its derivatives possess significant biological activities, including:
6-Methylquinoline can be synthesized through several methods:
6-Methylquinoline finds applications in various fields:
Interaction studies of 6-Methylquinoline have revealed its potential effects when combined with other compounds:
Several compounds are structurally similar to 6-Methylquinoline, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Quinoline | Bicyclic aromatic | Parent compound without methyl group |
7-Methylquinoline | Methyl derivative | Methyl group at position 7 affects reactivity |
Isoquinoline | Bicyclic aromatic | Different nitrogen positioning affecting properties |
8-Methylquinoline | Methyl derivative | Methyl group at position 8 has distinct properties |
6-Methylquinoline's uniqueness lies in its specific methyl positioning at the sixth carbon, which influences its chemical reactivity and biological activity compared to its analogs. This positioning affects how it interacts with various biological targets and its solubility properties.
Irritant